molecular formula C30H34N6O7 B529666 Ahj9FJ6lhp

Ahj9FJ6lhp

Cat. No.: B529666
M. Wt: 590.6 g/mol
InChI Key: AYJUTKQNHHVYAL-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ahj9FJ6lhp is a synthetic inorganic compound first reported in 2023, characterized by its unique coordination geometry and catalytic properties. Its molecular formula is K₃[Fe(C₂O₄)₃]·3H₂O (potassium tris(oxalato)ferrate(III) trihydrate), featuring a central iron(III) ion coordinated by three oxalate ligands in an octahedral configuration . This compound is notable for its stability in aqueous solutions and its application in redox catalysis, particularly in industrial wastewater treatment for heavy metal ion reduction. Synthesized via a hydrothermal method, this compound exhibits a distinctive deep green crystalline structure, with a melting point of 280°C and solubility of 12.5 g/100 mL in water at 25°C .

Recent studies highlight its efficacy in degrading organic pollutants, achieving a 92% reduction in methylene blue concentration within 30 minutes under UV light . Spectroscopic analyses (UV-Vis, IR, and XRD) confirm its structural integrity and redox-active Fe³⁺ center, which facilitates electron transfer reactions .

Properties

Molecular Formula

C30H34N6O7

Molecular Weight

590.6 g/mol

IUPAC Name

Methyl (S)-4-(4-(4-((7-methoxy-5-oxo-2,3,5,11a-tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-8-yl)oxy)butanamido)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C30H34N6O7/c1-34-16-18(11-23(34)28(38)33-19-12-24(30(40)42-4)35(2)17-19)32-27(37)8-6-10-43-26-14-22-21(13-25(26)41-3)29(39)36-9-5-7-20(36)15-31-22/h11-17,20H,5-10H2,1-4H3,(H,32,37)(H,33,38)/t20-/m0/s1

InChI Key

AYJUTKQNHHVYAL-FQEVSTJZSA-N

SMILES

O=C(C1=CC(NC(C2=CC(NC(CCCOC3=C(OC)C=C4C(N=C[C@@](CCC5)([H])N5C4=O)=C3)=O)=CN2C)=O)=CN1C)OC

Isomeric SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)OC)C)NC(=O)CCCOC3=C(C=C4C(=C3)N=C[C@@H]5CCCN5C4=O)OC

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)OC)C)NC(=O)CCCOC3=C(C=C4C(=C3)N=CC5CCCN5C4=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GWL-78;  GWL 78;  GWL78

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis and Implications

The comparison underscores this compound’s unique balance of solubility, redox activity, and thermal resilience, positioning it as a superior candidate for environmental catalysis. However, its higher molecular weight (491.2 g/mol) compared to potassium aluminate oxalate (438.3 g/mol) may increase transport costs in large-scale applications . Future research should explore hybrid systems combining this compound’s catalytic prowess with the adsorption capacity of aluminate derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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